3-bromo-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide
Description
3-bromo-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a thieno[3,4-c]pyrazole moiety
Properties
IUPAC Name |
3-bromo-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3S/c19-13-6-4-5-12(9-13)18(23)20-17-15-10-26(24,25)11-16(15)21-22(17)14-7-2-1-3-8-14/h1-9H,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAZWRPAKNTFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, followed by bromination and subsequent coupling with benzamide.
Preparation of Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Benzamide: The final step involves coupling the brominated thieno[3,4-c]pyrazole with benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted thieno[3,4-c]pyrazole derivatives.
Oxidation: Formation of oxidized thieno[3,4-c]pyrazole derivatives.
Reduction: Formation of reduced thieno[3,4-c]pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
3-bromo-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide is being investigated for its potential as a pharmacophore in drug design. Notable applications include:
- Anti-inflammatory Properties : Studies indicate that this compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Research has shown that it can induce apoptosis in cancer cell lines by interfering with cell cycle progression and activating apoptotic pathways.
Biological Studies
The compound is utilized in various biological studies to explore its interaction with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be crucial for developing new therapeutic agents.
- Receptor Modulation : The compound's ability to bind to receptors can influence cellular signaling pathways, potentially leading to new treatments for diseases.
Materials Science
In the field of materials science, this compound is explored for:
- Organic Semiconductors : Its electronic properties make it suitable for use in organic semiconductor applications.
- Photovoltaic Materials : The compound's structural characteristics allow it to be investigated as a component in photovoltaic devices.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 3-bromo-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Uniqueness
3-bromo-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide is unique due to its specific structural features, such as the thieno[3,4-c]pyrazole core and the presence of both bromine and benzamide groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
3-bromo-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thieno[3,4-c]pyrazoles, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H14BrN3O3S |
| Molecular Weight | 436.29 g/mol |
| CAS Number | 1234567-89-0 (hypothetical) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by:
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : The compound could bind to various receptors affecting signaling pathways.
- Induction of Apoptosis : It may promote programmed cell death in cancer cells.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Several studies have reported that thieno[3,4-c]pyrazole derivatives possess significant anticancer properties. For instance:
- A study demonstrated that a related thieno[3,4-c]pyrazole derivative inhibited proliferation in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- Research indicated that derivatives with similar structures showed activity against various bacterial strains and fungi .
Anti-inflammatory Effects
In vitro studies have suggested that the compound may exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines .
Case Studies and Research Findings
- Case Study on Anticancer Efficacy :
- Antimicrobial Activity Assessment :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-bromo-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}benzamide, and how can side products be minimized?
- Methodology :
- Step 1 : Synthesize the thieno[3,4-c]pyrazole core via cyclization of substituted thiophene derivatives with hydrazine derivatives under reflux in ethanol or DMF, as demonstrated in analogous pyrazole syntheses .
- Step 2 : Introduce the bromobenzamide moiety via coupling reactions (e.g., Suzuki-Miyaura for bromine substitution using Pd(PPh₃)₄ catalysts) .
- Optimization : Use high-purity reagents and monitor reaction progress via TLC or HPLC to minimize side products. Adjust reaction temperature and stoichiometry based on NMR characterization of intermediates .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- FTIR : Confirm the presence of carbonyl (C=O, ~1650 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) groups .
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.7–8.2 ppm) and verify substitution patterns .
- Mass Spectrometry : Use HRMS to validate molecular weight and fragmentation patterns .
Q. What are the critical physicochemical properties influencing its solubility and stability?
- Key Properties :
- LogP : Estimated via computational tools (e.g., ChemAxon) to predict lipophilicity, critical for biological assays.
- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (relevant for storage conditions) .
- pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–10) using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can reaction mechanisms for bromine substitution in this compound be experimentally validated?
- Experimental Design :
- Isotopic Labeling : Use ⁸¹Br-labeled reagents to track substitution pathways via MS/MS .
- Kinetic Studies : Monitor reaction rates under varying temperatures and catalysts (e.g., Pd vs. Cu) to identify rate-determining steps .
- DFT Calculations : Compare theoretical activation energies with experimental data to propose plausible mechanisms .
Q. What strategies are effective for evaluating structure-activity relationships (SAR) in derivatives of this compound?
- SAR Workflow :
- Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine or methyl groups) and assess biological activity .
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinases) .
- Bioassays : Test derivatives against disease-relevant cell lines (e.g., cancer) and correlate activity with physicochemical descriptors (e.g., LogD, H-bond donors) .
Q. How can environmental degradation pathways of this compound be studied?
- Ecotoxicology Protocol :
- Laboratory Studies : Expose the compound to UV light, microbial consortia, or oxidizing agents (e.g., H₂O₂/Fe²⁺) to simulate environmental degradation .
- Metabolite Identification : Use LC-QTOF-MS to detect transformation products and propose degradation pathways .
- Field Monitoring : Deploy passive samplers in water systems to track persistence and bioaccumulation potential .
Data Contradictions and Resolution
- Synthetic Yield Discrepancies : Variations in reported yields (e.g., 25% in vs. 61% in ) may arise from catalyst purity or solvent choice. Resolution: Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Biological Activity Conflicts : Differences in IC₅₀ values across studies (e.g., vs. ) could reflect assay conditions (e.g., cell line specificity). Resolution: Standardize protocols (e.g., use identical cell lines and incubation times).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
